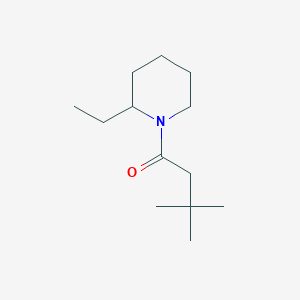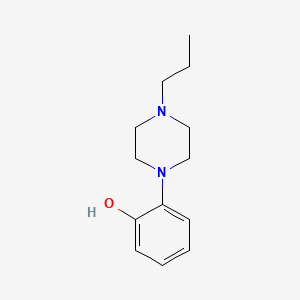
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly referred to as FUB-MDMB, is a synthetic cannabinoid that belongs to the benzodioxepine family. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
FUB-MDMB binds to the CB1 receptor in the brain and nervous system, which leads to the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. FUB-MDMB also inhibits the breakdown of endocannabinoids, which are naturally occurring cannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects
FUB-MDMB has been shown to have various biochemical and physiological effects on the body. It has been shown to have analgesic effects, which can be useful in the treatment of pain. It has also been shown to have appetite-stimulating effects, which can be useful in the treatment of eating disorders. FUB-MDMB has also been shown to have mood-altering effects, which can be useful in the treatment of mood disorders such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
FUB-MDMB has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of the effects of cannabinoids at lower doses. Another advantage is its selectivity for the CB1 receptor, which allows for the study of the effects of cannabinoids on specific physiological processes. One limitation is its synthetic nature, which may limit its applicability to natural systems. Another limitation is its potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of FUB-MDMB and cannabinoids in general. One direction is the study of the effects of cannabinoids on the immune system, which may have implications for the treatment of autoimmune diseases. Another direction is the study of the effects of cannabinoids on cancer cells, which may have implications for the treatment of cancer. A third direction is the study of the effects of cannabinoids on the microbiome, which may have implications for the treatment of various gastrointestinal disorders. Overall, the study of FUB-MDMB and cannabinoids has the potential to lead to new treatments for a variety of diseases and disorders.
Synthesemethoden
The synthesis of FUB-MDMB involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of FUB-MDMB are 3,4-methylenedioxyphenyl-2-nitropropene and furan-2-carboxaldehyde. These two compounds are reacted together in the presence of a reducing agent such as sodium borohydride to form the intermediate compound, which is then reacted with N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide to form FUB-MDMB. The final product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
FUB-MDMB has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. FUB-MDMB has been used to study the effects of cannabinoids on various physiological processes such as pain, appetite, and mood. It has also been used to study the effects of cannabinoids on the brain and nervous system.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-17(11-13-4-2-7-19-13)16(18)12-5-6-14-15(10-12)21-9-3-8-20-14/h2,4-7,10H,3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSINHUNHFSXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
